molecular formula C13H18N2O B1644250 3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B1644250
M. Wt: 218.29 g/mol
InChI Key: SLFJZMKCBPIOSE-UHFFFAOYSA-N
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Description

3-Benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane

InChI

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(10-15)16-12/h1-5,12-14H,6-10H2

InChI Key

SLFJZMKCBPIOSE-UHFFFAOYSA-N

SMILES

C1C2CN(CC(O2)CN1)CC3=CC=CC=C3

Canonical SMILES

C1C2CN(CC(O2)CN1)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.00 g (0.25 mol) of lithium aluminum hydride are introduced into 300 ml of absolute tetrahydrofuran and heated to reflux, and 18.00 g (50 mmol) of 7-benzyl-3-phenylsulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane, dissolved in 150 ml of absolute tetrahydrofuran, are added dropwise. The mixture is boiled under reflux for 48 hours, 10 ml portions of water, 15% strength potassium hydroxide solution and again water are added dropwise, and the organic salts are filtered off with suction and extracted by boiling twice with tetrahydrofuran. The tetrahydrofuran solutions are concentrated, and the residue is distilled under high vacuum. 5.30 g (43.5% of theory) of the product are obtained
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10 g
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300 mL
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18 g
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150 mL
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Synthesis routes and methods II

Procedure details

1-Methyl-2-pyrrolidinone (10 mL) was added to mercaptoacetic acid dilithium salt monohydrate (from part (a) above, 1.21 g, 10 mmol) and the mixture was stirred for 10 minutes at room temperature. 3-Benzyl-7-(420 nitrophenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane (2 g, 5 mmol, see Example 2 above) was added and the mixture stirred at room temperature under nitrogen for 2.5 hours. Toluene (8 mL) and 2-propanol (15 mL) were added to the bright orange reaction solution. The internal temperature was adjusted to 40–45° C. A solution of hydrogen chloride in 2-propanol (10 mL, approx. 4M) was added dropwise whilst maintaining the above internal temperature range. Stirring was continued for 30 minutes in this temperature range. A white precipitate formed and the mixture was cooled slowly to room temperature with stirring. The mixture was stirred overnight and then cooled in an ice/water bath to 7° C. The precipitate was collected by filtration, washed with 2-propanol (2×5 mL) and sucked dry on the filter to give the title compound as a white powder (1.28 g, 88%).
Quantity
10 mL
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reactant
Reaction Step One
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mercaptoacetic acid dilithium salt monohydrate
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1.21 g
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reactant
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Name
3-Benzyl-7-(420 nitrophenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane
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2 g
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10 mL
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15 mL
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8 mL
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Yield
88%

Synthesis routes and methods III

Procedure details

All volumes and equivalents are measured with respect to the amount of 3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride (see Preparation A(vi) above) used. Toluene (420 mL, 7 vols) and aqueous sodium hydroxide solution (2 M, 420 mL, 7 vols, 4.0 eq) were added to 3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride (60.07 g, 206.03 mmole, 1.0 eq., see Preparation A(vi) above). The mixture was stirred under nitrogen, heated to 60° C. and held at this temperature for 30 minutes by which time two clear layers had formed. The lower, aqueous layer was removed, and the toluene solution of sub-title compound (free base) was azeodried at atmospheric pressure (total volume of solvent removed=430 mL; total volume of toluene added=430 mL), then concentrated to a volume of 240 mL (4 vols). Karl Fischer analysis at this stage showed 0.06% water in the solution. The dried solution of sub-title compound (theoretically 44.98 g, 206.03 mmole, 1.0 eq) was used as such in a subsequent step.
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0 (± 1) mol
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420 mL
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60.07 g
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420 mL
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Synthesis routes and methods IV

Procedure details

Water (11.2 mL) and concentrated sulfuric acid (24.5 mL) were added to 5-benzyl-3,7-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane (2.92 g, 7.76 mmol; see step (ii) above). The reaction mixture was heated for 24 hours at 95° C. The temperature was adjusted to 60° C., and toluene (40 mL) was added. Sodium hydroxide solution was then added (150 mL of 5 M), causing the internal temperature to rise to 85° C. The pH of the reaction mixture was then checked, and was found to be 2. A few pellets of solid sodium hydroxide were then added. The pH was measured again, and was found to be 13. The layers were separated, and the aqueous phase extracted with toluene (50 mL). The organic phases were combined, dried (MgSO4), filtered and concentrated in vacuo to provide 3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane as an orange-brown oil. This can be converted to the title compound (dihydrochloride salt) by reaction with hydrochloric acid under standard conditions.
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11.2 mL
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24.5 mL
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reactant
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5-benzyl-3,7-dihydroxy-1-phenylsulfonyl-1,5-diazacyclooctane
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2.92 g
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40 mL
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